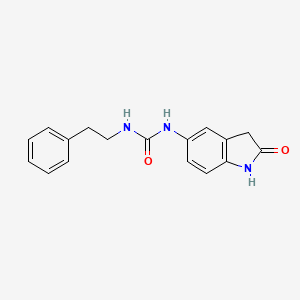

1-(2-Oxoindolin-5-yl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-Oxoindolin-5-yl)-3-phenethylurea” likely belongs to a class of compounds known as oxindoles . Oxindoles are cyclic compounds that contain an indole nucleus with a ketone group at the 2-position . They are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “1-(2-Oxoindolin-5-yl)-3-phenethylurea” are not available, similar compounds have been synthesized through various methods . For instance, 2-oxoindoline-based acetohydrazides have been synthesized through a series of reactions involving procaspase-3 . Another method involves the reaction of N-(2-oxoindolin-5-yl)acetamide with substituted-benzaldehyde in ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Oxoindolin-5-yl)-3-phenethylurea” would depend on its specific structure. For instance, (2-Oxoindolin-5-yl)boronic acid, a related compound, is a solid at room temperature with a molecular weight of 176.97 .Scientific Research Applications

Synthesis Techniques and Chemical Properties

- A study demonstrated the use of 2-oxoindolin-3-yl derivatives in the three-component synthesis of new unsymmetrical oxindoles via a Friedel–Crafts type reaction. This method represents a novel approach for generating complex structures with potential pharmaceutical applications (Ahadi et al., 2011).

- Research on novel carbohydrazones, including 5-substituted isatin synthesis, characterization, and quantum-chemical studies, has explored the relationship between electronic properties and antioxidant activity. These findings contribute to the development of antioxidants with enhanced effectiveness (Çavuş et al., 2020).

Biological Activities and Pharmaceutical Applications

- Studies on N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters have shown promising results in the search for biologically active compounds. These derivatives exhibit nootropic activity, indicating potential in developing cognitive-enhancing drugs (Altukhov, 2014).

- A series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity. These compounds showed significant activity, highlighting the therapeutic potential of 2-oxoindolin derivatives in treating inflammation (Nikalje et al., 2015).

Material Science and Sensor Applications

- The development of stable donor-acceptor polymer semiconductors using bis(2-oxoindolin-3-ylidene) derivatives for n-type organic thin film transistors showcases the material science application of these compounds. Such polymers exhibit very low-lying energy levels, which are crucial for efficient electron transport (Yan et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a similar 2-oxoindoline structure have been reported to have notable cytotoxicity toward human cancer cell lines . They are known to activate procaspase-3, a key enzyme regulating apoptosis responses .

Mode of Action

Based on the structure and activity of related 2-oxoindoline compounds, it can be inferred that these compounds may interact with their targets to induce apoptosis, a form of programmed cell death .

Biochemical Pathways

Related 2-oxoindoline compounds have been shown to affect both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes known as caspases .

Result of Action

Related 2-oxoindoline compounds have been shown to exhibit notable cytotoxicity toward human cancer cell lines . They have been reported to induce late cellular apoptosis .

properties

IUPAC Name |

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-11-13-10-14(6-7-15(13)20-16)19-17(22)18-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSEMZELBSUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)

![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2812692.png)

![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)

![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)